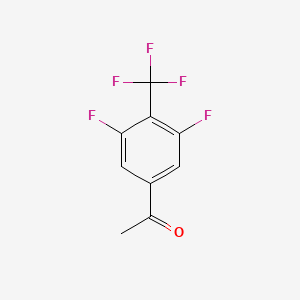

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone

Description

Hammett Parameters for Key Substituents

| Substituent | Position | σ Value | Effect |

|---|---|---|---|

| Trifluoromethyl (CF₃) | Para (4') | +0.54 | Strong electron-withdrawing |

| Fluorine (F) | Meta (3',5') | +0.34 | Moderate electron-withdrawing |

Combined electronic influence:

Resonance and Inductive Effects

Trifluoromethyl group (CF₃):

Fluorine atoms (F):

Net effect:

- Dominated by the trifluoromethyl group’s strong inductive withdrawal.

- Fluorine’s resonance donation is negligible compared to the trifluoromethyl’s influence.

Propriétés

IUPAC Name |

1-[3,5-difluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(10)8(7(11)3-5)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALJIWTUZNHFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679709 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189359-39-4 | |

| Record name | 1-[3,5-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Diazotization and Coupling Method

A patented method utilizes 3-aminotrifluorotoluene as the starting material, which undergoes diazotization followed by coupling and hydrolysis to form trifluoromethyl acetophenone derivatives. Although this patent specifically targets m-trifluoromethyl acetophenone, the methodology is adaptable for difluoro-substituted analogs.

- Diazotization of 3-aminotrifluorotoluene in sulfuric acid at 0–5 °C using sodium nitrite solution.

- Coupling reaction in the presence of copper salts (e.g., cuprous chloride or copper sulfate), acetic acid, ethylidene hydroxylamine, and toluene at low temperatures (0–15 °C).

- pH control (4–4.5) with caustic soda during coupling.

- Workup involves phase separation and washing with ammoniacal liquor to neutral pH.

- Mild reaction temperatures and atmospheric pressure.

- High purity product (>99.5%).

- Controlled dopant species leading to stable product quality.

Example data from patent embodiments:

| Step | Reagents/Conditions | Temperature (°C) | Yield/Remarks |

|---|---|---|---|

| Diazotization | 3-Aminotrifluorotoluene, H2SO4 (20-25%), NaNO2 | 0–5 | Formation of diazonium salt |

| Coupling | CuCl or CuSO4, acetic acid, ethylidene hydroxylamine, toluene, NaOH | 0–15 | High purity trifluoromethyl acetophenone |

This method is notable for safety and scalability under controlled conditions.

Palladium-Catalyzed Cross-Coupling and Hydrolysis

A prominent industrially relevant process involves palladium-catalyzed vinylation of halogenated trifluoromethylbenzene derivatives followed by hydrolysis to yield trifluoromethyl acetophenones, including difluoro-substituted variants.

- Aryl halide (e.g., brominated trifluoromethylbenzene) reacts with vinyl ethers in the presence of a palladium catalyst and phosphine ligand.

- The vinylated intermediate is hydrolyzed under acidic conditions to afford the acetophenone.

- Palladium sources: bis-(dibenzalacetone)-palladium, palladium acetate, palladium dichloride, etc.

- Phosphine ligands: triphenyl phosphine (preferred), methyl diphenylphosphine, 1,3-bis-(diphenylphosphino)-propane.

- Solvents: aprotic polar solvents such as propylene carbonate, anisole, N-methyl-2-pyrrolidone, DMF, DMAc.

- Bases: triethylamine (preferred), potassium hydroxide, sodium acetate.

- Temperature: 50–200 °C, preferably 90–120 °C.

| Pd:P Ligand Ratio | Conversion (%) | Yield (%) | α-Selectivity (%) |

|---|---|---|---|

| 1:1 | 75 | 44 | 86 |

| 1:2 | 98 | 81 | 87 |

| 1:3 | 87 | 73 | 89 |

| 1:4 | 67 | 56 | 92 |

| Solvent | Conversion (%) | Yield (%) | α-Selectivity (%) |

|---|---|---|---|

| None | 26.6 | 21.1 | 79.4 |

| Anisole | 100 | 64.3 | 74.5 |

| N-Methylpyrrolidone | 75.4 | 55.3 | 83.1 |

| N,N-Dimethylacetamide | 72.8 | 54.2 | 84.9 |

| Propylene Carbonate | 98.8 | 81.8 | 86.9 |

| Ligand | Conversion (%) | Yield (%) | α-Selectivity (%) |

|---|---|---|---|

| Triphenyl phosphine | 72.8 | 54.2 | 84.9 |

| Methyl diphenylphosphine | 23.1 | 21.4 | 92.6 |

| 1,3-bis-(diphenylphosphino)-propane | 3.1 | 1.7 | 54.0 |

The hydrolysis step is performed with diluted acids such as hydrochloric or sulfuric acid at 0–70 °C to convert vinyl ethers to the acetophenone product.

Friedel-Crafts Acylation

A classical synthetic approach involves Friedel-Crafts acylation of trifluoromethyl-substituted benzene derivatives with acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride.

- Anhydrous conditions to prevent catalyst hydrolysis.

- Reaction temperature controlled to optimize yield and minimize side reactions.

- Purification by distillation or recrystallization.

- Straightforward and well-established.

- Suitable for industrial scale with continuous flow reactors enhancing heat and mass transfer.

- Use of corrosive catalysts.

- Potential for polyacylation or rearrangement side products.

This method is more commonly applied to simpler trifluoromethyl acetophenones but can be adapted for difluoro-substituted analogs with careful control.

| Method | Starting Material | Catalyst/Key Reagents | Conditions | Yield & Purity | Scalability & Safety |

|---|---|---|---|---|---|

| Diazotization & Coupling | 3-Aminotrifluorotoluene | CuCl or CuSO4, NaNO2, H2SO4 | 0–15 °C, atmospheric pressure | >99.5% purity, moderate yield | Safe, mild conditions, scalable |

| Pd-Catalyzed Vinylation | Halogenated trifluoromethylbenzene | Pd catalyst, phosphine ligand, base | 50–200 °C, aprotic solvent | Up to 81% yield, high selectivity | Requires handling Pd catalysts, scalable |

| Friedel-Crafts Acylation | Trifluoromethylbenzene | Acetyl chloride, AlCl3 | Anhydrous, controlled temp | Moderate to high yield | Established industrial method, corrosive reagents |

- The palladium-catalyzed method offers excellent regioselectivity and functional group tolerance, critical for difluoro substitution patterns.

- The diazotization/coupling route provides a safer alternative with mild reaction conditions and high product purity, suitable for sensitive functional groups.

- Friedel-Crafts acylation remains a reliable classical approach but requires strict anhydrous conditions and careful catalyst handling.

- Optimization of ligand to palladium ratios and solvent choice significantly impacts conversion and selectivity in Pd-catalyzed syntheses.

- Hydrolysis conditions post-vinylation are mild and adaptable, allowing for efficient conversion to the ketone.

The preparation of 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is achievable through several synthetic strategies, each with distinct advantages. The diazotization and coupling method is notable for safety and purity, palladium-catalyzed vinylation offers high selectivity and yield, and Friedel-Crafts acylation provides a classical, industrially viable route. Selection of method depends on scale, desired purity, and available infrastructure.

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Synthesis and Reactivity

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of various organic compounds. Its reactivity is influenced by the presence of multiple fluorine atoms, which can enhance electrophilicity and facilitate nucleophilic attacks. This compound is often utilized in:

- Organic Synthesis : It acts as a building block for synthesizing pharmaceuticals and agrochemicals. The trifluoromethyl group enhances biological activity and lipophilicity, making it valuable in drug design .

- Material Science : The compound is explored for its potential use in developing new materials with specific electronic and optical properties due to its unique fluorinated structure .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is studied for its role in creating novel therapeutic agents. The incorporation of fluorine into drug molecules can improve metabolic stability and bioavailability. Recent studies have highlighted its potential in synthesizing anti-inflammatory and anticancer agents.

Agrochemical Formulations

The compound's properties make it suitable for use in agrochemicals, particularly as a precursor for designing herbicides and fungicides. The trifluoromethyl group is known to enhance the effectiveness of agrochemical formulations by improving their potency against target pests while reducing environmental impact.

Material Science Innovations

Research has indicated that this compound can be used to develop advanced materials with tailored properties for electronic applications. Its ability to form stable complexes with metal ions opens avenues for creating novel catalysts and sensors .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study published in Tetrahedron Letters demonstrated the use of this compound as a key intermediate in synthesizing a series of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs). The researchers reported enhanced anti-inflammatory activity compared to non-fluorinated analogs, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Agrochemical Efficacy

In a research project focused on developing new herbicides, scientists utilized this compound to create derivatives that exhibited improved herbicidal activity against common weeds. The study highlighted the effectiveness of trifluoromethylated compounds in enhancing selectivity and reducing phytotoxicity to crops.

Mécanisme D'action

The mechanism of action of 3’,5’-Difluoro-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. These interactions can modulate biochemical pathways and result in various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Acetophenone Derivatives

Substituent Effects on Physical and Electronic Properties

3',5'-Difluoroacetophenone (CAS: 123577-99-1)

- Structure : Lacks the 4'-CF₃ group, with only 3' and 5' fluorine substituents.

- Molecular Weight : 156.13 g/mol (vs. ~234.13 g/mol for the target compound).

- Electronic Effects: The absence of the -CF₃ group reduces overall electron-withdrawing capacity, leading to differences in reactivity in reduction reactions. For example, 4'-(trifluoromethyl)acetophenone (CAS: 709-63-7) produces (R)-alcohol with 63.7% enantiomeric excess (ee) in betaine-based deep eutectic solvents (DES), while fluorinated analogs like 2,6-dichloro-3-fluoroacetophenone yield (S)-alcohol (>99.9% ee) .

3',5'-Bis(trifluoromethyl)acetophenone (CAS: 30071-93-3)

- Structure : Features two -CF₃ groups at 3' and 5' positions.

- Impact : Increased steric bulk and stronger electron-withdrawing effects compared to the target compound. This enhances thermal stability (e.g., boiling point >250°C) but may hinder biocatalytic reductions due to steric constraints .

4'-(Trifluoromethyl)acetophenone (CAS: 709-63-7)

- Structure : Contains a single -CF₃ group at the para position.

- Reactivity: Demonstrates moderate enantioselectivity in reductions (63.7% ee for (R)-alcohol) .

Pharmacological and Agrochemical Potential

- Metabolic Stability: Fluorine and -CF₃ groups improve metabolic stability and bioavailability. For example, simple acetophenone derivatives are explored as agrochemical scaffolds .

- Toxicity: Fluorinated compounds often exhibit lower acute toxicity compared to chlorinated analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, CAS: 130336-16-2) .

Data Table: Key Properties of Selected Acetophenones

Activité Biologique

3',5'-Difluoro-4'-(trifluoromethyl)acetophenone is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and a comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C9H5F5O

- Molecular Weight : 224.13 g/mol

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 232°C

- Flash Point : About 88°C

The compound features a phenyl ring substituted with two fluorine atoms at the 3' and 5' positions and a trifluoromethyl group at the 4' position, contributing to its unique reactivity profile and potential biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reactions with Nucleophiles : The compound can react with nucleophiles due to the electrophilic nature of the carbonyl group.

- Phosphorescence Emission Studies : Utilizing pulsed source phosphorimetry to analyze its emission spectra can provide insights into its electronic properties and stability under different conditions.

Recent studies have indicated that acetophenone derivatives, including this compound, exhibit varying degrees of cytotoxicity against different cancer cell lines. The mechanism often involves the activation of apoptotic pathways, particularly through caspase activation:

- Caspase Activation : The compound has been shown to activate caspase 3/7, which is crucial for apoptosis induction. This suggests that it may have potential as an anticancer agent .

- MTT Assay Results : In cytotoxicity assays, compounds similar to this compound demonstrated moderate cytotoxic effects compared to established chemotherapeutics like cisplatin .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',3'-Difluoro-4'-(trifluoromethyl)acetophenone | C9H5F5O | Different substitution pattern on the aromatic ring |

| 4'-Trifluoromethylacetophenone | C9H7F3O | Lacks difluoro substitutions |

| 3',4'-Difluoroacetophenone | C8H6F2O | No trifluoromethyl group |

The unique combination of fluorinated substituents in this compound enhances its reactivity and potential biological activity compared to these compounds.

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that derivatives of acetophenones exhibit significant antitumor properties. For instance, compounds containing prenyl substituents have demonstrated higher cytotoxic activities, indicating that structural modifications can enhance efficacy .

- Inflammatory Response Modulation : Some studies suggest that acetophenones may influence inflammatory pathways, potentially serving as anti-inflammatory agents in specific contexts.

Safety and Toxicology

While exploring the biological activity, it is also essential to consider safety data. The compound is classified as harmful if swallowed or inhaled, causing skin irritation and serious eye irritation . Proper handling procedures should be followed to mitigate risks associated with exposure.

Q & A

Q. How do steric effects from fluorine substituents complicate crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.